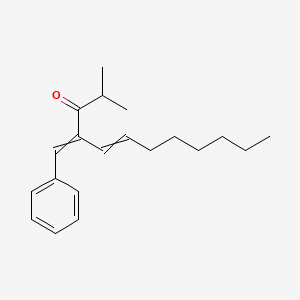![molecular formula C13H18O6 B15161514 3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde CAS No. 864670-88-2](/img/structure/B15161514.png)
3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde is an organic compound with the molecular formula C11H14O4 It is a substituted benzaldehyde, characterized by the presence of methoxy and methoxyethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde typically involves a multi-step processThe reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzoic acid.
Reduction: 3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including cytotoxicity against cancer cell lines.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy and methoxyethoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzaldehyde: Similar structure but lacks the methoxyethoxy group.
3-Methoxy-2-(2-methoxyethoxy)benzaldehyde: Similar structure but lacks the additional methoxy group.
Dimethoxymethane: A simpler compound with two methoxy groups attached to a central carbon atom
Uniqueness
This combination of functional groups makes it a versatile compound for various synthetic and research purposes .
Properties
CAS No. |
864670-88-2 |
|---|---|
Molecular Formula |
C13H18O6 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3,6-dimethoxy-2-(2-methoxyethoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C13H18O6/c1-15-6-7-18-9-19-13-10(8-14)11(16-2)4-5-12(13)17-3/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
OLZZJBXTHHSJMI-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOC1=C(C=CC(=C1C=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B15161431.png)
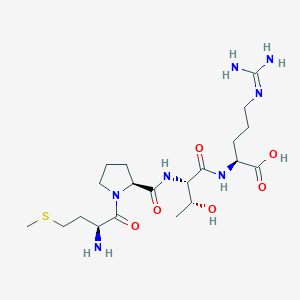
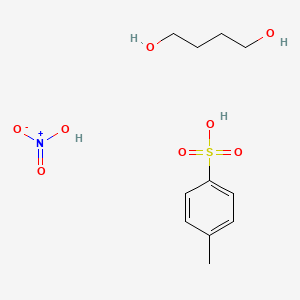
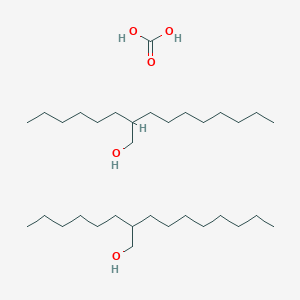
![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B15161475.png)
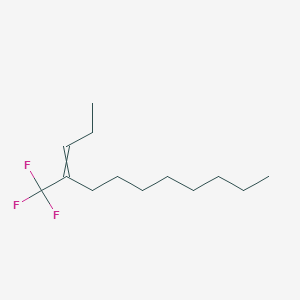
![5,5'-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato)](/img/structure/B15161487.png)
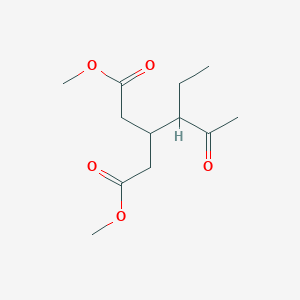
![4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde](/img/structure/B15161494.png)
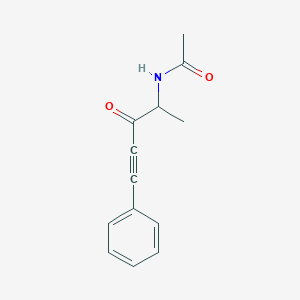
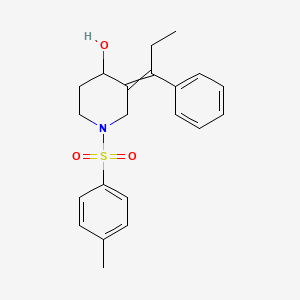
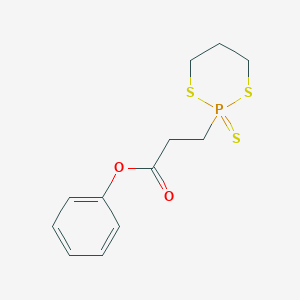
![Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo-](/img/structure/B15161520.png)
